Salicylic acid, 3,5-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicylic acid, 3,5-dipropyl- is a derivative of salicylic acid, a well-known compound used in various applications, particularly in medicine and skincare
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 3,5-dipropyl- typically involves the alkylation of salicylic acid. One common method is the Friedel-Crafts alkylation, where salicylic acid reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of salicylic acid derivatives often employs similar alkylation techniques but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Salicylic acid, 3,5-dipropyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group of salicylic acid is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted salicylic acid derivatives.
Scientific Research Applications
Salicylic acid, 3,5-dipropyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of specialized coatings and materials.
Mechanism of Action
The mechanism of action of salicylic acid, 3,5-dipropyl- involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX), reducing the production of pro-inflammatory prostaglandins. This inhibition leads to its anti-inflammatory and analgesic effects. Additionally, it may interact with other cellular pathways, influencing processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Salicylic acid: The parent compound, widely used in skincare and medicine.
Methyl salicylate: Known for its use in topical analgesics.
Acetylsalicylic acid (Aspirin): A well-known anti-inflammatory and analgesic agent.
Uniqueness
Salicylic acid, 3,5-dipropyl- is unique due to the presence of two propyl groups, which may enhance its lipophilicity and alter its pharmacokinetic properties. This modification can potentially lead to different biological activities and applications compared to its parent compound and other derivatives.
Properties
CAS No. |
92156-96-2 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-hydroxy-3,5-dipropylbenzoic acid |
InChI |
InChI=1S/C13H18O3/c1-3-5-9-7-10(6-4-2)12(14)11(8-9)13(15)16/h7-8,14H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
KVCPPIKXRFZKCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)C(=O)O)O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.